molecular formula C7H9NO3S B11821284 N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine

Cat. No.: B11821284
M. Wt: 187.22 g/mol
InChI Key: OGKILSOFQWEKNO-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxythiophen-2-yl)methylidene]hydroxylamine is a hydroxylamine-derived Schiff base featuring a 3,4-dimethoxy-substituted thiophene ring. This compound is structurally characterized by a conjugated imine (-C=N-) linkage between the hydroxylamine moiety and the methoxy-functionalized thiophene core.

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3

InChI Key

OGKILSOFQWEKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1OC)C=NO

Origin of Product

United States

Preparation Methods

The synthesis of N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine typically involves the reaction of 3,4-dimethoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of the starting materials, the reaction conditions, and the purification of the final product.

Chemical Reactions Analysis

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The methoxy groups on the thiophene ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through its ability to modulate oxidative stress and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Hydroxylamine Derivatives

(E)-N-[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine ()
  • Structural Differences: The pyrazole core in this compound contrasts with the thiophene ring in the target molecule.
  • Hydrogen Bonding : Both compounds exhibit O–H···N hydrogen bonds, but the thiophene-based derivative may display distinct packing due to methoxy group interactions, influencing crystallinity .
(E)-N-(3,4-Dimethoxyphenethyl)-3-methoxybut-2-enamide ()
  • Functional Groups : While both share 3,4-dimethoxy aromatic systems, the target compound’s hydroxylamine imine linkage differs from the enamide group in this analog. The enamide’s amide functionality offers greater hydrogen-bonding capacity, whereas the hydroxylamine group may act as a weaker acid.
  • Applications: The phenethyl derivative serves as a precursor to dihydroisoquinolines, suggesting that the target compound could similarly participate in cyclization reactions for heterocycle synthesis .

Comparison with Heterocyclic Derivatives

3-Chloro-N-phenyl-phthalimide ()
  • Core Structure : The phthalimide’s isoindole-1,3-dione ring contrasts with the thiophene-imine system. The chloro and phenyl substituents in the phthalimide confer electrophilic character, whereas the methoxy-thiophene system is electron-rich.
  • Applications: Phthalimides are used as polyimide monomers, while the target compound’s hydroxylamine group may favor coordination chemistry or redox-active applications .
Chromone-Based Diazaphosphinanes ()
  • Functional Diversity : Compounds like 5-[(4-oxo-4H-chromen-3-yl)methylidene]-4,6-dithioxo-2-sulfanyl-1,3,2-diazaphosphinane (Compound 2) feature sulfur and phosphorus heteroatoms, enabling diverse reactivity (e.g., ligand exchange). The target compound lacks such heteroatoms but offers a simpler imine scaffold for modular derivatization .

Comparison with Bioactive Amines

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl) ()
  • Substituent Effects : Dopamine’s catechol (3,4-dihydroxy) group confers high polarity and antioxidant activity, whereas the target compound’s methoxy groups enhance lipophilicity and stability against oxidation.
  • Biological Relevance : Dopamine is a neurotransmitter; the target compound’s bioactivity (if any) remains unexplored but could differ due to its imine and thiophene motifs .

Data Table: Key Comparative Properties

Compound Name Core Structure Key Functional Groups Notable Properties/Applications Reference
N-[(3,4-Dimethoxythiophen-2-yl)methylidene]hydroxylamine Thiophene-imine Methoxy, hydroxylamine, imine Potential heterocycle synthesis Inferred
(E)-N-[Pyrazolyl]methylidene]hydroxylamine Pyrazole-imine Pyrrole, methyl, hydroxylamine Hydrogen-bonded crystal packing
3-Chloro-N-phenyl-phthalimide Isoindole-1,3-dione Chloro, phenyl Polyimide monomer production
Dopamine HCl Phenethylamine Catechol, amine Neurotransmission, antioxidant

Research Findings and Implications

  • Electronic Effects : The 3,4-dimethoxy-thiophene system in the target compound likely enhances electron density at the imine nitrogen, making it more nucleophilic than analogs with electron-withdrawing groups (e.g., chloro in phthalimides) .
  • Synthetic Utility: Similar to the phenethyl enamide in , the target compound could act as a precursor for isoquinoline derivatives via cyclization, though its thiophene core may require tailored reaction conditions .
  • Stability : Methoxy groups may improve stability compared to hydroxyl-containing analogs like dopamine, which are prone to oxidation .

Biological Activity

N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine, also known as (E)-3,4-dimethoxythiophene-2-carbaldehyde oxime, is an organic compound with the molecular formula C7_7H9_9NO3_3S. This compound belongs to the oxime family and is characterized by its unique thiophene structure, which is substituted at the 3 and 4 positions with methoxy groups. The biological activity of this compound has garnered interest in various fields, particularly in medicinal chemistry and materials science.

PropertyValue
IUPAC NameThis compound
CAS Number2230816-82-5
Molecular Weight187.2163 g/mol
Molecular FormulaC7_7H9_9NO3_3S
Purity95%

Antimicrobial Properties

Research indicates that compounds with thiophene structures often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. The mechanism typically involves interference with cellular processes such as protein synthesis and cell wall integrity.

Anticancer Activity

The potential anticancer properties of this compound have been explored in several studies. The compound has been noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In a study published in Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with biomolecules. This interaction can modulate various biological pathways, including:

  • Enzyme Inhibition: The oxime group can reactivate enzymes like acetylcholinesterase inhibited by organophosphates.
  • Cell Signaling Modulation: The compound may influence signaling pathways related to apoptosis and cell cycle regulation.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, exploring its applications in drug development and materials science.

Synthesis Methods

The synthesis typically involves the reaction of 3,4-dimethoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. This method is efficient and yields high purity products suitable for biological testing.

Applications in Drug Development

This compound is being investigated as a lead compound for developing new antimicrobial and anticancer agents. Its structural features allow for modifications that can enhance its biological activity and selectivity.

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